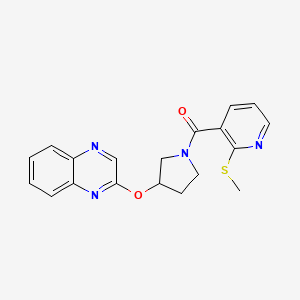

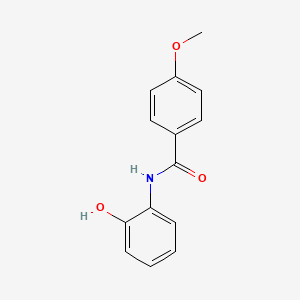

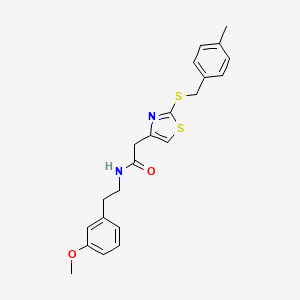

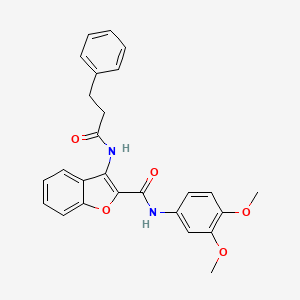

![molecular formula C10H9NO5S2 B2963697 3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-40-0](/img/structure/B2963697.png)

3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

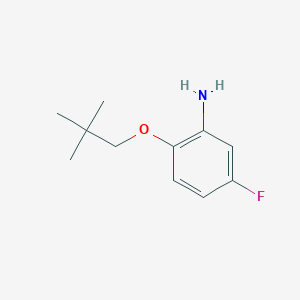

“3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 944894-40-0 . It has a molecular weight of 287.32 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The IUPAC name for this compound is "3- { [ (2-furylmethyl)amino]sulfonyl}-2-thiophenecarboxylic acid" . The InChI code is "1S/C10H9NO5S2/c12-10 (13)9-8 (3-5-17-9)18 (14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2, (H,12,13)" .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 287.31 .Applications De Recherche Scientifique

Catalytic Processes and Synthesis

- 3-thiophene and 3-furancarboxylic acids, which are structurally related to the compound , are used in palladium-catalyzed perarylation processes. This involves cleavage of C-H bonds and decarboxylation to produce tetraarylated products (Nakano et al., 2008).

- Such compounds also find application in the synthesis of bioactive compounds and functional materials, as demonstrated by the ZnCl2-catalyzed annulation of alkylthio-substituted enaminones and enaminothiones with sulfur ylides (He et al., 2020).

Synthesis of Heteroaromatic Compounds

- The lithiation of thiophene-2-carboxylic acids, closely related to the compound , allows for high-yielding syntheses of disubstituted thiophenes, crucial for the synthesis of complex heteroaromatic compounds (Carpenter & Chadwick, 1985).

Catalyst Development

- Related carboxylic acids have been used in the development of novel catalysts, such as 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles, for the synthesis of furan-2(5H)-one derivatives (Khodaei et al., 2018).

- The compound's structural analogs have been employed in rhodium-catalyzed alkenylation processes, indicating potential applications in organic synthesis (Iitsuka et al., 2013).

Study of Chemical Reactions

- The reactivities of methyl esters of related carboxylic acids have been studied through methods like competitive nitration, providing insights into their chemical behavior (Venter et al., 1978).

Synthesis of Heteroaromatics

- Sulfamic acid has been used in the synthesis of heteroaromatics like pyrrole, furan, and thiophene derivatives, from 1,4-diketones, showcasing the potential for synthesizing complex molecules (Luo et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Thiophene-based analogs, such as this compound, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

Propriétés

IUPAC Name |

3-(furan-2-ylmethylsulfamoyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S2/c12-10(13)9-8(3-5-17-9)18(14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVAUTPGMXILEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

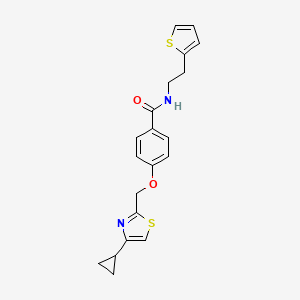

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)

![4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2963619.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2963636.png)